molecular formula C19H14Cl2N4O2 B11290929 N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11290929
M. Wt: 401.2 g/mol
InChI Key: MUGJXEQPPJUMJP-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of appropriate chlorophenyl hydrazines with pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl rings .

Scientific Research Applications

N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the specific arrangement of chlorophenyl groups and the pyrazolo[1,5-a]pyrimidine core.

Properties

Molecular Formula

C19H14Cl2N4O2

Molecular Weight

401.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H14Cl2N4O2/c20-12-7-5-11(6-8-12)13-10-22-25-16(9-17(26)24-18(13)25)19(27)23-15-4-2-1-3-14(15)21/h1-8,10,16H,9H2,(H,23,27)(H,24,26)

InChI Key

MUGJXEQPPJUMJP-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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